PIM2-Biased Inhibition: A Unique Selectivity Profile Among Commercial PIM Inhibitors
Pim-1/2 kinase inhibitor 2 demonstrates a PIM2-over-PIM1 selectivity that is opposite to the PIM1-dominant profile of pan-inhibitors like CX-6258 and SGI-1776, and distinct from the equipotent pan-inhibition of AZD1208 and PIM447. Specifically, the compound inhibits PIM2 with an IC50 of 0.67 μM, which is approximately 2-fold more potent than its inhibition of PIM1 (IC50 = 1.31 μM) . In contrast, CX-6258 inhibits PIM1 with an IC50 of 5 nM while requiring a 5-fold higher concentration to inhibit PIM2 (IC50 = 25 nM) . SGI-1776 exhibits a 52-fold PIM1-over-PIM2 selectivity (PIM1 IC50 = 7 nM; PIM2 IC50 = 363 nM) [1]. AZD1208, though potent against both isoforms, is 12.5-fold more potent against PIM1 than PIM2 (PIM1 IC50 = 0.4 nM; PIM2 IC50 = 5 nM) [2].
| Evidence Dimension | Isoform selectivity (PIM2 vs PIM1 inhibition) |
|---|---|
| Target Compound Data | PIM2 IC50 = 0.67 μM; PIM1 IC50 = 1.31 μM (2.0-fold PIM2 preference) |
| Comparator Or Baseline | CX-6258: PIM2 IC50 = 25 nM; PIM1 IC50 = 5 nM (5-fold PIM1 preference); SGI-1776: PIM2 IC50 = 363 nM; PIM1 IC50 = 7 nM (52-fold PIM1 preference); AZD1208: PIM2 IC50 = 5 nM; PIM1 IC50 = 0.4 nM (12.5-fold PIM1 preference) |
| Quantified Difference | Pim-1/2 kinase inhibitor 2 is the only comparator with a PIM2-favoring selectivity ratio (2:1 PIM2:PIM1), whereas all other comparators exhibit PIM1-favoring ratios ranging from 5:1 to 52:1 |
| Conditions | In vitro kinase inhibition assay (cell-free, ATP-competitive format) |
Why This Matters
The unique PIM2 bias of this compound enables researchers to deconvolve PIM2-specific signaling contributions in settings where PIM1 and PIM2 have non-redundant oncogenic functions, a distinction lost with pan-inhibitors or PIM1-selective probes.
- [1] Chen LS, Redkar S, Bearss D, et al. Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells. Blood. 2009;114(19):4150-4157. IC50: PIM1 7 nM, PIM2 363 nM, PIM3 69 nM. View Source
- [2] Cancers (Basel). 2024 Jan 26;16(3):535. Table 3: Clinical trial status and activity of PIM kinase inhibitors. AZD1208 IC50: PIM1 0.4 nM, PIM2 5 nM. View Source
